molecular formula C11H13BrN2O2 B231800 (E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE CAS No. 16382-11-9

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE

Cat. No.: B231800
CAS No.: 16382-11-9
M. Wt: 285.14 g/mol
InChI Key: GLSYARFJOAOUKJ-JYRVWZFOSA-N
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Description

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it. This compound is notable for its bromophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE typically involves the condensation reaction between ethyl 2-oxo-2-(4-bromophenyl)acetate and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the bromophenyl group can interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-ETHYL 2-(2-(4-CHLOROPHENYL)HYDRAZONO)PROPANOATE: Similar structure but with a chlorine atom instead of bromine.

    (E)-ETHYL 2-(2-(4-FLUOROPHENYL)HYDRAZONO)PROPANOATE: Contains a fluorine atom in place of bromine.

    (E)-ETHYL 2-(2-(4-METHOXYPHENYL)HYDRAZONO)PROPANOATE: Features a methoxy group instead of bromine.

Uniqueness

The presence of the bromine atom in (E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

CAS No.

16382-11-9

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8-

InChI Key

GLSYARFJOAOUKJ-JYRVWZFOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Br)/C

SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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